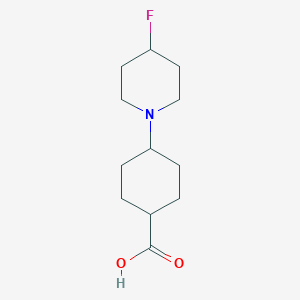
4-(4-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid
Übersicht
Beschreibung
4-(4-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid is a fluorinated organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a fluorinated piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the fluorination of piperidine to introduce the fluorine atom at the 4-position. This is followed by the formation of the cyclohexane ring and subsequent introduction of the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The fluorinated piperidine ring can be reduced to remove the fluorine atom, resulting in different structural analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions can be carried out using hydrogen gas and a metal catalyst.
Substitution reactions often involve nucleophiles such as amines or alcohols, with suitable reaction conditions to promote the substitution.
Major Products Formed:
Oxidation products include esters and amides.
Reduction products may include non-fluorinated piperidine derivatives.
Substitution products can vary widely depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding the role of fluorinated compounds in biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which 4-(4-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways. The fluorine atom can influence the compound's binding affinity to biological targets, potentially altering its biological activity. The carboxylic acid group can interact with enzymes or receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
4-(4-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid can be compared to other similar compounds, such as:
4-(4-Chloropiperidin-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Methylpiperidin-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
4-(4-Fluoropiperidin-1-yl)benzoic acid: Similar fluorinated piperidine ring but with a benzoic acid group instead of cyclohexane.
Eigenschaften
IUPAC Name |
4-(4-fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO2/c13-10-5-7-14(8-6-10)11-3-1-9(2-4-11)12(15)16/h9-11H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRQQMNUTNSPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















